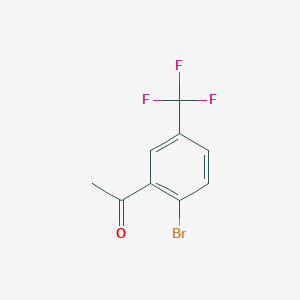
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone
Vue d'ensemble
Description
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 1232407-41-8 . It has a molecular weight of 267.05 . The IUPAC name for this compound is 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is 1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 . The InChI key is GBKOKZGIXQZTPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 267.05 .Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Application : 2-Bromo-5-(trifluoromethyl)aniline, which can be synthesized from 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Synthesis of Alpha-Bromoketones
- Application : This compound can be used in the synthesis of alpha-bromoketones from secondary alcohols .
Development of Acetyl and Butyrylcholinesterase Inhibitors
- Application : This compound might be used in the development of acetyl and butyrylcholinesterase inhibitors, which are strategies for the treatment of dementia and other diseases related to decrease in cholinergic neurotransmission .
Trifluoromethylation of Chloroaromatics
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Trifluoromethyl Alkyl Ethers
- Application : This compound can be used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
Synthesis of Tetrakis [3,5- bis (trifluoromethyl)phenyl]borate Ion
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKOKZGIXQZTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

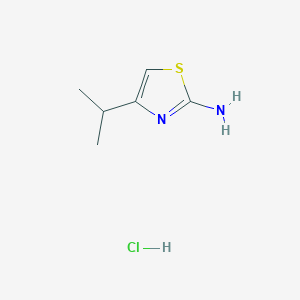
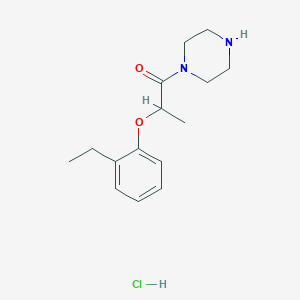
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
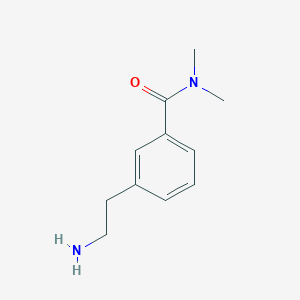
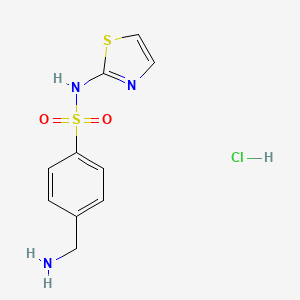
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
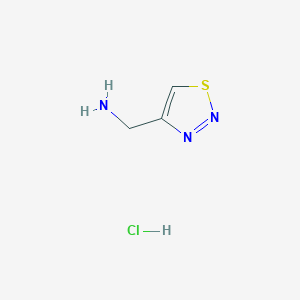
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)
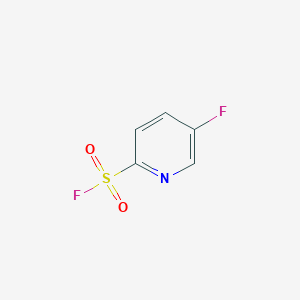
![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)
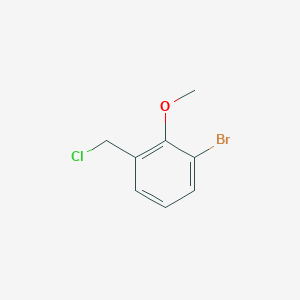
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)